2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)
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Overview
Description
2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(diazene) core and phenylbutane-dione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) typically involves a multi-step process. One common method includes the condensation reaction of appropriate precursors in the presence of catalysts such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for advanced materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of organic electronic devices, such as photodiodes and sensors.
Mechanism of Action
The mechanism of action of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) involves its interaction with molecular targets through its diazene and phenylbutane-dione groups. These interactions can lead to changes in electronic properties, making the compound useful in electronic and photochemical applications. The pathways involved often include electron transfer processes and the formation of stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-{1,4-Phenylenebis[(E)-2,1-diazenediyl-4,1-phenylene(E)-2,1-diazenediyl]}dianiline: Similar diazene core but different functional groups.
2,2’-{1,4-Phenylenebis[(E)-2,1-diazenediyl]}bis(1-phenylbutane-1,3-dione): Similar structure but variations in the substituents.
Uniqueness
The uniqueness of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) lies in its specific combination of functional groups, which confer distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Properties
CAS No. |
161563-43-5 |
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Molecular Formula |
C26H22N4O4 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[[4-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]phenyl]diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17(31)23(25(33)19-9-5-3-6-10-19)29-27-21-13-15-22(16-14-21)28-30-24(18(2)32)26(34)20-11-7-4-8-12-20/h3-16,23-24H,1-2H3 |
InChI Key |
YESSCKADPNMWIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=C(C=C2)N=NC(C(=O)C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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